molecular formula C21H18F3N3O2S B11580218 3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-phenylpropanamide

3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-phenylpropanamide

Cat. No.: B11580218
M. Wt: 433.4 g/mol
InChI Key: PTIYPIHXTCKOSU-UHFFFAOYSA-N
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Description

3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-phenylpropanamide is a complex organic compound that features a pyrimidine ring substituted with a methoxyphenyl and a trifluoromethyl group

Preparation Methods

The synthesis of 3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-phenylpropanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through a condensation reaction between appropriate precursors.

    Introduction of the methoxyphenyl and trifluoromethyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the sulfanyl linkage:

    Attachment of the N-phenylpropanamide moiety: This final step can be accomplished through an amide coupling reaction, often using reagents such as carbodiimides to facilitate the formation of the amide bond.

Chemical Reactions Analysis

3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-phenylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and strong acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-phenylpropanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving pyrimidine derivatives.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which 3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-phenylpropanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets. The methoxyphenyl group may contribute to the compound’s binding affinity for specific proteins or other biomolecules.

Comparison with Similar Compounds

3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-phenylpropanamide can be compared with other pyrimidine derivatives, such as:

    4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine: Lacks the sulfanyl and N-phenylpropanamide groups, which may result in different chemical and biological properties.

    3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylpropanamide: Similar structure but with a methyl group instead of a phenyl group, potentially affecting its binding affinity and pharmacokinetics.

    3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-ethylpropanamide: Similar structure but with an ethyl group, which may influence its solubility and metabolic stability.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H18F3N3O2S

Molecular Weight

433.4 g/mol

IUPAC Name

3-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-phenylpropanamide

InChI

InChI=1S/C21H18F3N3O2S/c1-29-16-9-7-14(8-10-16)17-13-18(21(22,23)24)27-20(26-17)30-12-11-19(28)25-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,25,28)

InChI Key

PTIYPIHXTCKOSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCCC(=O)NC3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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